

physical and chemical properties of benzoylpyruvic acid

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Compound of Interest

Compound Name: 2,4-Dioxo-4-phenylbutanoic acid

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An In-depth Technical Guide to Benzoylpyruvic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of benzoylpyruvic acid is crucial for its potential applications. This technical guide provides a detailed overview of its characteristics, supported by available data and experimental insights.

Core Physical and Chemical Properties

Benzoylpyruvic acid, systematically named **2,4-dioxo-4-phenylbutanoic acid**, is a dicarbonyl carboxylic acid. While extensive experimental data for this specific compound is not widely available in the public domain, its properties can be inferred from structurally related compounds such as phenylpyruvic acid and pyruvic acid. The key identifying information for benzoylpyruvic acid is its CAS number: 5817-92-5.

Table 1: Physical and Chemical Properties of Benzoylpyruvic Acid and Related Compounds



Property	Benzoylpyruvic Acid (2,4-dioxo-4- phenylbutanoic acid)	Phenylpyruvic Acid	Pyruvic Acid
Molecular Formula	C10H8O4	С9Н8О3	C ₃ H ₄ O ₃
Molecular Weight	192.17 g/mol	164.16 g/mol	88.06 g/mol
Melting Point	Data not readily available	155 °C (decomposes) [1]	11.8 °C
Boiling Point	Data not readily available	Data not readily available	165 °C
рКа	Data not readily available	Data not readily available	~2.5
Solubility	Data not readily available	Soluble in organic solvents and hot water.	Miscible with water, ethanol, and diethyl ether.[2]
Appearance	Expected to be a solid at room temperature.	Crystalline solid.	Colorless liquid with an acetic acid-like odor.[2]

Keto-Enol Tautomerism

A significant chemical feature of benzoylpyruvic acid, like other β-dicarbonyl compounds, is its existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by the solvent and pH. In aprotic solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. In aqueous solutions, the keto form may be more prevalent.[3]

The presence of both keto and enol tautomers is crucial for the reactivity of benzoylpyruvic acid, influencing its interactions with biological targets and its spectroscopic properties.

Caption: Keto-enol tautomerism of benzoylpyruvic acid.



Spectroscopic Data

Detailed spectroscopic data for benzoylpyruvic acid is scarce. However, analysis of related compounds provides an expected spectral profile.

Table 2: Expected Spectroscopic Characteristics of Benzoylpyruvic Acid

Technique	Expected Features	
¹ H NMR	Signals corresponding to the methylene protons, aromatic protons of the benzoyl group, and potentially distinct signals for the enolic proton and vinyl proton in the enol form. The chemical shifts would be dependent on the solvent and the keto-enol equilibrium.	
¹³ C NMR	Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the methylene carbon. The enol form would show signals for the vinyl carbons.	
IR Spectroscopy	Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid groups in the keto form. The enol form would exhibit O-H stretching and C=C stretching bands.	
UV-Vis Spectroscopy	Absorption maxima related to the $\pi \to \pi^*$ and $n \to \pi^*$ transitions of the carbonyl and aromatic chromophores. The position of these bands would be sensitive to the solvent and the tautomeric form.	
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of CO ₂ , CO, and fragments from the benzoyl group.	

Experimental Protocols



While a specific, detailed protocol for the synthesis of benzoylpyruvic acid is not readily available in published literature, a general approach can be derived from the synthesis of its ethyl ester, ethyl benzoylpyruvate.

Synthesis of Ethyl Benzoylpyruvate

A common method for the synthesis of β -keto esters is the Claisen condensation. The synthesis of ethyl benzoylpyruvate can be achieved by the reaction of ethyl benzoylacetate with diethyl oxalate in the presence of a base like sodium ethoxide.

Reaction:

Ethyl Benzoylacetate + Diethyl Oxalate → (in the presence of a base) → Ethyl Benzoylpyruvate

A detailed experimental protocol for a similar reaction, the synthesis of ethyl benzoylacetate, can be found in Organic Syntheses.[4][5] A patent describes the synthesis of ethyl benzoylpyruvate via a microwave-assisted reaction of acetophenone and diethyl oxalate in the presence of sodium methoxide.[6]



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Caption: General workflow for the synthesis of ethyl benzoylpyruvate.

Hydrolysis to Benzoylpyruvic Acid

Subsequent hydrolysis of the resulting ethyl benzoylpyruvate, under either acidic or basic conditions, would yield benzoylpyruvic acid.

Reaction:

Ethyl Benzoylpyruvate + H₂O → (acid or base catalyst) → Benzoylpyruvic Acid + Ethanol



Purification

Purification of the final product would likely involve recrystallization from an appropriate solvent system. The choice of solvent would depend on the solubility characteristics of benzoylpyruvic acid and any impurities. General techniques for the recrystallization of carboxylic acids, such as benzoic acid, are well-established.[7][8]

Biological Activity and Potential Applications

While specific signaling pathways involving benzoylpyruvic acid have not been detailed in the available literature, derivatives of pyruvic acid and other keto acids are known to possess a range of biological activities. These include roles as metabolic intermediates and modulators of enzyme activity.

Derivatives of benzoyl-containing compounds have been investigated for various therapeutic applications, including as anti-inflammatory and antimicrobial agents. The dicarbonyl moiety in benzoylpyruvic acid suggests it could be an inhibitor of enzymes that recognize similar substrates.

Further research is needed to elucidate the specific biological roles and therapeutic potential of benzoylpyruvic acid. Its structural similarity to known bioactive molecules makes it a compound of interest for further investigation in drug discovery and development.

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